molecular formula C14H13N5O B8321156 5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine CAS No. 1225278-36-3

5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine

Cat. No.: B8321156
CAS No.: 1225278-36-3
M. Wt: 267.29 g/mol
InChI Key: VBWZRIVLGHLNHK-UHFFFAOYSA-N
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Description

5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1225278-36-3

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-amine

InChI

InChI=1S/C14H13N5O/c1-19-9-10(7-18-19)13-6-11(4-5-16-13)20-12-2-3-14(15)17-8-12/h2-9H,1H3,(H2,15,17)

InChI Key

VBWZRIVLGHLNHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine (0.47 g, 2.121 mmol) was dissolved in DMF (11 ml). Water (3.67 ml) was added to the mixture, followed by 1-methyl-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)1H-pyrazole (0.662 g, 3.18 mmol), and cesium carbonate (2.63 g, 8.06 mmol). Argon was bubbled through the mixture for several minutes, and then palladium tetrakistriphenylphosphine (0.245 g, 0.212 mmol) was added. The flask was fitted with a condenser and argon was flushed through the system. The reaction mixture was then placed in a 90° C. oil bath under a balloon of argon and heated for 23 hours. The solution was then cooled to RT and diluted with THF (75 mL) and washed with brine (2×50 mL). The combined aqueous layers were then back extracted with THF (40 mL). The combined organic layers were dried (MgSO4), concentrated under reduced pressure and purified via silica gel chromatography (THF-ethyl acetate) to yield 5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine as an off-white solid (0.357 g, 63% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.22 (s, 1H), 7.92 (s, 1H), 7.80 (d, 1H), 7.27 (dd, 1H), 7.14 (d, 1H), 6.85 (s, 6.57 (dd, 1H), 6.01 (s, 2H), 3.84 (s, 3H); MS (ESI) m/z: 268.1 (M+H+).
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
0.662 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
2.63 g
Type
reactant
Reaction Step Four
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.245 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine (11.88 g, 40.0 mmol) and NH4Cl (22.4 g, 419 mmol) in EtOH (200 mL) and water (200 mL) was treated portion-wise with iron powder (22.4 g, 401 mmol), stirred for 0.5 h, treated with additional NH4Cl (22.4 g, 419 mmol) and iron powder (22.4 g, 401 mmol) and stirred at RT for 3 h. The solids were removed via filtration through diatomaceous earth and washed with EtOAc and DCM. The filtrate was washed with water, the aqueous layer back-extracted with DCM (4×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 5-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)pyridin-2-amine (6.4 g, 60%). MS (ESI) m/z: 268.1 (M+H+).
Name
2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine
Quantity
11.88 g
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
Quantity
22.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
22.4 g
Type
catalyst
Reaction Step Three

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